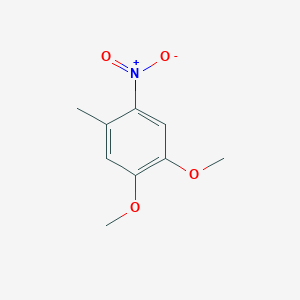

4,5-Dimethoxy-2-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJRARLHTLUQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226066 | |

| Record name | 4,5-Dimethoxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-11-7 | |

| Record name | 4,5-Dimethoxy-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7509-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7509-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7509-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dimethoxy-2-nitrotoluene CAS number 7509-11-7

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrotoluene (CAS: 7509-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 7509-11-7, is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various specialty chemicals, dyes, and pharmaceuticals.[1] Its structure, featuring a toluene backbone with two methoxy groups and a nitro group, makes it a versatile building block in organic chemistry.[1] The presence of the electron-donating methoxy groups and the electron-withdrawing nitro group influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications.

Chemical and Physical Properties

This compound is typically a yellow to orange crystalline solid.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 7509-11-7 | [2] |

| Molecular Formula | C₉H₁₁NO₄ | [2][3] |

| Molecular Weight | 197.19 g/mol | [2][3][4] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 317.7 °C | [4] |

| Flash Point | 147.3 °C | [4] |

| SMILES | Cc1cc(c(cc1N(=O)=O)OC)OC | [4] |

| InChI | InChI=1/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | [1] |

| Synonyms | 1,2-Dimethoxy-4-methyl-5-nitrobenzene, 5-Nitrohomoveratrole | [1][5] |

Synthesis

Experimental Protocol: Nitration of 3,4-Dimethoxytoluene

Materials:

-

3,4-Dimethoxytoluene

-

Fuming nitric acid

-

Glacial acetic acid

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, filtration apparatus)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 3,4-dimethoxytoluene in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

Add fuming nitric acid dropwise to the cooled solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a short period (e.g., 20 minutes), monitoring to prevent the formation of by-products.[6]

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care.

A logical workflow for the synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and specialty chemical industries.[1][7][8] It is a known precursor for active pharmaceutical ingredients (APIs), including clopidogrel and certain antibiotics.[7][8] The nitro group can be readily reduced to an amine, which can then be further functionalized, making it a key stepping stone in multi-step syntheses.

The logical relationship of its application as a synthetic intermediate is illustrated below.

Caption: Role as a synthetic intermediate.

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling.[1] The following table summarizes the key hazard classifications and precautionary statements.

| Hazard Class | Precautionary Statements | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. | |

| Skin Corrosion/Irritation | H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [4] |

| Specific target organ toxicity (repeated exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician.

-

Eye Contact: Rinse with plenty of water. Remove contact lenses. Consult an ophthalmologist.

-

Ingestion: If swallowed, give water to drink (two glasses at most). Seek immediate medical advice.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] The recommended storage temperature is typically between 2°C and 8°C.[4]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis, while requiring careful handling of hazardous materials, is based on standard organic chemistry principles. A thorough understanding of its properties and safety protocols is essential for researchers and professionals working with this compound.

References

- 1. CAS 7509-11-7: 4,5-Dimethoxy-2-nitroluene | CymitQuimica [cymitquimica.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound | 7509-11-7 | FD74747 [biosynth.com]

- 5. This compound | 7509-11-7 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

Technical Guide: Physicochemical Properties of 4,5-Dimethoxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitrotoluene is an aromatic nitro compound that serves as a key intermediate in organic synthesis. Its distinct substitution pattern on the benzene ring makes it a valuable precursor for the synthesis of various more complex molecules, particularly in the pharmaceutical and dye industries. A thorough understanding of its physicochemical properties is essential for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes a visualization of a common synthetic pathway.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for predicting its reactivity, solubility, and behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1] |

| CAS Number | 7509-11-7 | [1] |

| Appearance | Pale yellow solid | General observation for aromatic nitro compounds |

| Melting Point | 94-96 °C | |

| Boiling Point | 317.7 °C | |

| Flash Point | 147.3 °C | |

| Solubility | Generally soluble in organic solvents; slightly soluble in water. | General property of aromatic nitro compounds |

| Predicted logP | 2.1 | [3] |

| InChI Key | BNJRARLHTLUQCH-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and to characterize it.

Methodology:

-

Sample Preparation: A small, representative sample of dry this compound is finely powdered.

-

Apparatus: A capillary tube melting point apparatus is commonly used. The apparatus consists of a heated block with a sample holder for the capillary tube and a thermometer or a digital temperature sensor.

-

Procedure:

-

The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

-

Boiling Point Determination (OECD Guideline 103)

The boiling point provides an indication of the volatility of a substance.

Methodology:

-

Apparatus: A standard distillation apparatus or an ebulliometer is used. The apparatus includes a boiling flask, a condenser, a thermometer, and a heating source.

-

Procedure:

-

A measured volume of this compound is placed in the boiling flask.

-

The apparatus is assembled, and the heating source is turned on.

-

The liquid is heated until it boils, and the vapor temperature is recorded when it remains constant. This temperature is the boiling point at the recorded atmospheric pressure.

-

A correction for atmospheric pressure may be necessary to report the normal boiling point (at 1 atm).

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound.

Methodology (Flask Method):

-

Sample Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to allow equilibrium to be reached.

-

Phase Separation: The solution is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle.

-

Analysis: A sample of the clear aqueous phase is carefully withdrawn and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Synthetic Pathway Visualization

This compound is commonly synthesized via the nitration of 3,4-dimethoxytoluene. The following diagram illustrates the general workflow for this chemical transformation.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and professionals in the safe and effective use of this important chemical intermediate. Adherence to standardized testing guidelines is crucial for generating reliable data for research, development, and regulatory purposes.

References

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrotoluene: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxy-2-nitrotoluene is a substituted aromatic nitro compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring two methoxy groups and a nitro group on a toluene scaffold, offers a rich chemical handle for a variety of transformations. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization through spectroscopic methods are presented. Furthermore, this document explores the potential applications of this molecule in medicinal chemistry and drug development by examining the known biological activities of related structural motifs.

Molecular Structure and Chemical Formula

This compound, a derivative of toluene, is characterized by a benzene ring substituted with a methyl group, two methoxy groups, and a nitro group at positions 4, 5, and 2, respectively.

Molecular Formula: C₉H₁₁NO₄[1][2][3]

IUPAC Name: 1,2-Dimethoxy-4-methyl-5-nitrobenzene[4]

CAS Number: 7509-11-7[1][2][3]

Molecular Weight: 197.19 g/mol [1][2][3]

The structural arrangement of the functional groups on the aromatic ring dictates its chemical reactivity and potential biological interactions. The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment on the benzene ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 197.19 g/mol | [1][2][3] |

| Appearance | Yellowish solid | Inferred from related compounds |

| Melting Point | 117-118 °C | [5] |

| Boiling Point | 317.7 °C | [1] |

| CAS Number | 7509-11-7 | [1][2][3] |

| IUPAC Name | 1,2-Dimethoxy-4-methyl-5-nitrobenzene | [4] |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC | [1][4] |

| InChI | InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | [4][6] |

Experimental Protocols

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nitration of 3,4-dimethoxytoluene. The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.

Materials:

-

3,4-Dimethoxytoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath, add a solution of 3,4-dimethoxytoluene in a minimal amount of dichloromethane.

-

Slowly add concentrated sulfuric acid to the cooled solution with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3,4-dimethoxytoluene using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy group protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The proton at position 3 (adjacent to the nitro group) will be more downfield than the proton at position 6.

-

Methoxy Protons: Two singlets, each integrating to 3 protons, are expected for the two methoxy groups (typically δ 3.8-4.0 ppm).

-

Methyl Protons: A singlet integrating to 3 protons is expected for the methyl group (typically δ 2.2-2.5 ppm).

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons: Six signals will be present in the aromatic region (typically δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be significantly shifted.

-

Methoxy Carbons: Two signals will appear for the methoxy carbons (typically δ 55-60 ppm).

-

Methyl Carbon: One signal will be observed for the methyl carbon (typically δ 15-25 ppm).

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching (CH₃): ~2950-2850 cm⁻¹

-

Asymmetric NO₂ stretching: ~1550-1500 cm⁻¹

-

Symmetric NO₂ stretching: ~1350-1300 cm⁻¹

-

Aromatic C=C stretching: ~1600 and 1475 cm⁻¹

-

C-O stretching (methoxy): ~1275-1200 cm⁻¹ and 1050-1000 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (m/z 151), NO (m/z 167), and subsequent fragmentation of the aromatic ring.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold for the synthesis of new therapeutic agents.

Role of the Nitroaromatic Moiety

The nitro group is a well-known pharmacophore and is present in several approved drugs with a wide range of activities, including antibacterial, antifungal, and anticancer properties. The biological activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction in vivo to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules.

Significance of the Dimethoxy-Substituted Aromatic Ring

The dimethoxy-phenyl moiety is a common feature in many natural products and synthetic compounds with diverse pharmacological activities. For instance, the 6,7-dimethoxyquinoline scaffold is a key component of several potent c-Met kinase inhibitors used in cancer therapy. The methoxy groups can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.

Logical Relationship Diagram for Potential Applications

Caption: Potential therapeutic applications based on structural motifs.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its well-defined molecular structure and physicochemical properties, coupled with the presence of reactive functional groups, make it an attractive starting material for the synthesis of more complex molecules. While direct biological data is scarce, the known pharmacological importance of its constituent nitroaromatic and dimethoxy-phenyl moieties strongly suggests its potential as a valuable scaffold in drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1579 | Asymmetric NO₂ Stretch |

| 1521 | Aromatic C=C Stretch |

| 1341 | Symmetric NO₂ Stretch |

| 1272 | Aryl Ether C-O Stretch |

| 1221 | Aryl Ether C-O Stretch |

| 1040 | Methoxy C-O Stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | H-3 |

| 7.08 | s | 1H | H-6 |

| 3.95 | s | 3H | OCH₃ (C-4) |

| 3.92 | s | 3H | OCH₃ (C-5) |

| 2.58 | s | 3H | CH₃ (C-1) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C-5 |

| 147.5 | C-4 |

| 139.1 | C-2 |

| 131.8 | C-1 |

| 109.8 | C-6 |

| 107.9 | C-3 |

| 56.5 | OCH₃ (C-4 or C-5) |

| 56.4 | OCH₃ (C-5 or C-4) |

| 20.7 | CH₃ (C-1) |

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is available through the NIST WebBook.[1] The spectrum displays a molecular ion peak and characteristic fragmentation patterns. PubChem also provides predicted collision cross-section data for various adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.07608 | 138.6 |

| [M+Na]⁺ | 220.05802 | 147.5 |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Infrared (IR) Spectroscopy

The FT-IR spectrum was recorded on a Perkin-Elmer Paragon 1000 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer. The solvent used was deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) served as the internal standard.

Mass Spectrometry (MS)

The electron ionization mass spectrum was obtained from the National Institute of Standards and Technology (NIST) database.[1]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectroscopic data.

References

Solubility Profile of 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,5-Dimethoxy-2-nitrotoluene in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on predicted qualitative solubility, alongside a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories. Furthermore, a standard workflow for solubility assessment in a drug discovery context is provided.

Predicted Qualitative Solubility of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like"[1][2]. The molecular structure of this compound (Figure 1) contains both nonpolar (the aromatic ring and methyl group) and polar functional groups (two methoxy groups and a nitro group). This amphiphilic nature suggests its solubility will be highest in solvents of intermediate to high polarity.

Figure 1. Chemical Structure of this compound.

Based on its structure, the predicted qualitative solubility in a range of common organic solvents is summarized in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | The significant polarity from the nitro and methoxy groups is unlikely to be overcome by the nonpolar solvent. |

| Toluene | Nonpolar (aromatic) | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the benzene ring of the solute, but the polar groups will limit solubility. |

| Diethyl Ether | Slightly Polar | Soluble | The ether's slight polarity should effectively solvate the molecule. |

| Dichloromethane | Moderately Polar | Soluble | A good balance of polarity to interact with both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | Moderately Polar | Soluble | Similar to dichloromethane, its polarity is suitable for dissolving the compound. |

| Acetone | Polar Aprotic | Very Soluble | The high polarity of acetone is expected to strongly interact with the polar functional groups of the solute. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can engage in dipole-dipole interactions, and its alkyl chain can interact with the nonpolar parts of the solute. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, but its higher polarity might slightly decrease solubility compared to acetone or dichloromethane if the nonpolar characteristics of the solute are dominant. |

| Water | Very Polar | Insoluble | The large nonpolar aromatic ring and methyl group will likely prevent significant dissolution in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended[3][4][5].

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[3].

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter and filter the solution into a clean vial to remove any undissolved solid particles[6].

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Develop a suitable HPLC method to separate and quantify the analyte. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve[6][7].

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Workflow for Solubility Screening in Drug Discovery

In the context of drug discovery and development, solubility is a critical parameter that is assessed throughout the process. A typical workflow for solubility screening is illustrated in the diagram below[8][9][10]. This process often starts with high-throughput screening methods and progresses to more detailed thermodynamic solubility determination for promising candidates.

Caption: A generalized workflow for solubility assessment in drug discovery.

This diagram illustrates a phased approach to solubility testing. Early-stage discovery often employs high-throughput methods to quickly assess the kinetic solubility of a large number of compounds. Promising candidates then move to more rigorous thermodynamic solubility testing during lead optimization. In this phase, solubility in biorelevant media is also assessed to better predict in vivo behavior. Finally, in preclinical development, the solid-state properties of the drug candidate are thoroughly characterized, as different crystal forms (polymorphs) can have different solubilities. This comprehensive evaluation of solubility is crucial for the successful development of new drug products.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pharmatutor.org [pharmatutor.org]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. waters.com [waters.com]

Health and Safety Information for 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4,5-Dimethoxy-2-nitrotoluene. The information presented in this guide is largely based on data from structurally related nitrotoluene compounds and should be used as a precautionary guide. A thorough risk assessment should be conducted before handling this chemical.

Executive Summary

This technical guide provides a comprehensive overview of the known and potential health and safety hazards associated with this compound. Due to the scarcity of specific toxicological data for this compound, this guide extrapolates information from related nitrotoluene compounds to provide the best available guidance for safe handling, storage, and emergency procedures. The primary hazards associated with nitrotoluenes include toxicity upon ingestion, inhalation, and skin contact, with potential for organ damage upon repeated exposure. Some nitrotoluenes have also been shown to be mutagenic and carcinogenic in animal studies. This guide is intended for use by researchers, scientists, and drug development professionals to foster a culture of safety when working with this chemical.

GHS Hazard Classification and Precautionary Statements

The GHS classification for this compound is not well-established. However, based on the hazards of related nitrotoluenes, a conservative approach to classification is warranted. The following table summarizes the likely GHS classification and associated precautionary statements.

| Hazard Class | Category | Hazard Statement | Precautionary Statements (Prevention, Response, Storage, Disposal) |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. | P264, P270, P301+P310, P330, P405, P501 |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. | P280, P302+P352, P312, P361+P364, P405, P501 |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. | P261, P271, P304+P340, P311, P403+P233, P405, P501 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |

| Germ Cell Mutagenicity | 1B/2 | H340/H341: May cause genetic defects / Suspected of causing genetic defects. | P201, P202, P280, P308+P313, P405, P501 |

| Carcinogenicity | 1B/2 | H350/H351: May cause cancer / Suspected of causing cancer. | P201, P202, P280, P308+P313, P405, P501 |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2][3] | P260, P314, P501 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] | P273, P391, P501 |

Toxicological Information

Potential Health Effects:

-

Acute Effects: Exposure to nitrotoluenes can cause headache, dizziness, nausea, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (bluish skin).[4]

-

Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[1]

-

Chronic Effects: Prolonged or repeated exposure to nitrotoluenes may cause damage to the liver, spleen, and kidneys.[4][5] Some isomers have also been shown to have effects on the reproductive system in animal studies.[6]

-

Carcinogenicity: O-nitrotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[7] There is inadequate evidence for the carcinogenicity of m- and p-nitrotoluene in experimental animals.[6]

-

Mutagenicity: Some nitrotoluene isomers have shown evidence of mutagenic activity in in-vitro and in-vivo studies.[6]

Toxicological Data for Related Compounds (Nitrotoluenes)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 891 mg/kg (o-nitrotoluene) | NTP TOX-23 |

| LD50 | Rat | Oral | 1072 mg/kg (m-nitrotoluene) | NTP TOX-23 |

| LD50 | Rat | Oral | 2144 mg/kg (p-nitrotoluene) | NTP TOX-23 |

| LD50 | Mouse | Oral | 2463 mg/kg (o-nitrotoluene) | NTP TOX-23 |

| LD50 | Mouse | Oral | 330 mg/kg (m-nitrotoluene) | NTP TOX-23 |

| LD50 | Mouse | Oral | 1231 mg/kg (p-nitrotoluene) | NTP TOX-23 |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not published. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP) are typically followed for such assessments.

General Experimental Workflow for Hazard Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Key Experimental Methodologies

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test involves the application of the test substance to the skin of a single animal (typically a rabbit) for a defined period.[5][6][8] The site is then observed for signs of erythema and edema at specified intervals.[5][8]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405): A single dose of the substance is applied to the eye of an animal (typically a rabbit), and the eye is observed for changes in the cornea, iris, and conjunctiva at set time points.[1][2][3][9]

-

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[10]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the potential of a substance to cause structural chromosome aberrations in cultured mammalian cells.[7][11][12][13][14]

-

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476): This test detects gene mutations in cultured mammalian cells, often at the HPRT or TK locus.[15][16][17][18][19]

-

NTP 2-Year Carcinogenicity Bioassay: Rodents are exposed to the test substance for a two-year period, followed by a comprehensive histopathological examination to identify any increase in tumor incidence.[20][21][22][23][24]

Handling and Storage

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides and nitrogen oxides under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

-

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

-

Signaling Pathways and Logical Relationships

The specific signaling pathways for the toxicity of this compound have not been elucidated. However, the toxicity of many nitroaromatic compounds is linked to their metabolic activation to reactive intermediates that can cause oxidative stress and form adducts with DNA and proteins.

Potential Mechanism of Nitrotoluene-Induced Toxicity

Caption: A putative metabolic activation pathway leading to nitrotoluene toxicity.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations. Do not dispose of with household waste. Avoid release to the environment.

This guide provides a summary of the available health and safety information for this compound and its related compounds. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. oecd.org [oecd.org]

- 12. testinglab.com [testinglab.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. policycommons.net [policycommons.net]

- 18. thepsci.eu [thepsci.eu]

- 19. oecd.org [oecd.org]

- 20. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 21. The US National Toxicology Program study (2018) - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 22. Technical Reports [ntp.niehs.nih.gov]

- 23. NTP Workshop: Animal Models for the NTP Rodent Cancer Bioassay: Stocks and Strains - Should We Switch? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Reactive Hazards of 4,5-Dimethoxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential reactive hazards associated with 4,5-Dimethoxy-2-nitrotoluene. Due to its chemical structure, a substituted nitroaromatic compound, it possesses inherent energetic properties that necessitate careful handling and a thorough understanding of its thermal stability. This document outlines key safety data, details relevant experimental protocols for hazard assessment, and presents a plausible decomposition pathway based on related compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₁₁NO₄ | 197.19 | 52 - 54 | 238 |

| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | -9.5 to -2.9 | 221.7 |

| 2,4-Dimethoxy-1-nitrobenzene | C₈H₉NO₄ | 183.16 | 72 - 76 | 317.9 |

| 3,4-Dimethoxy-1-nitrobenzene | C₈H₉NO₄ | 183.16 | 95 - 98 | 230 (at 17 mmHg) |

Data sourced from various chemical suppliers and databases.

Table 2: Thermal Hazard Data for 2-Nitrotoluene (as a proxy)

| Parameter | Value | Method |

| Onset Temperature (Tₒ) | ~300 - 313 °C | Advanced Reactive System Screening Tool (ARSST) |

| Heat of Reaction (ΔHᵣ) | ~74 kJ/mol | ARSST |

| Maximum Self-Heat Rate | ~229 °C/s | ARSST |

| Maximum Pressure Rate | ~5880 kPa/s | ARSST |

Note: This data is for the parent compound, 2-nitrotoluene, and should be considered as an estimate. The presence of methoxy groups in this compound may alter these values. It is strongly recommended to perform specific experimental analysis for the target compound.

Experimental Protocols

A thorough reactive hazard assessment of this compound should involve a combination of techniques to determine its thermal stability and potential for runaway reactions. The following are standard experimental protocols that are highly relevant for this class of compounds.

Differential Scanning Calorimetry (DSC) - ASTM E537

Differential Scanning Calorimetry is a fundamental technique for screening the thermal stability of a chemical. It measures the heat flow into or out of a sample as it is heated at a constant rate.

Objective: To determine the onset temperature of decomposition and the associated heat of decomposition (enthalpy).

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials. The sample is placed in the measurement cell alongside an empty reference pan.

-

Experimental Conditions: The sample is heated at a linear rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen) to a final temperature well above the expected decomposition.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify exothermic events. The onset temperature (Tₒ) is determined as the temperature at which the exothermic peak begins to deviate from the baseline. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHₔ).

Accelerating Rate Calorimetry (ARC) - ASTM E1981

The Accelerating Rate Calorimeter is used to simulate a worst-case thermal runaway scenario under adiabatic conditions (no heat loss to the surroundings).

Objective: To determine the time-temperature-pressure relationship for a self-heating reaction and to derive kinetic parameters.

Methodology:

-

Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical, high-pressure test cell (bomb).

-

Instrument Setup: The test cell is placed within a calorimeter that is equipped with heaters to maintain an adiabatic environment.

-

Heat-Wait-Search Mode: The instrument heats the sample in small steps. After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).

-

Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, ensuring that all heat generated by the reaction increases the sample's temperature. The temperature and pressure are continuously recorded until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the rates of temperature and pressure rise, and to calculate kinetic parameters such as the activation energy and time to maximum rate (TMR).

Mandatory Visualization

4,5-Dimethoxy-2-nitrotoluene: A Comprehensive Technical Guide for Synthetic Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Dimethoxy-2-nitrotoluene is a pivotal precursor in organic synthesis, valued for its functional group arrangement that allows for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core synthetic transformations, and detailed experimental protocols. Particular emphasis is placed on its role in the synthesis of key pharmaceutical intermediates, including precursors for benzazepines and indoles. Quantitative data is presented in tabular format for clarity, and key synthetic pathways are visualized using process diagrams.

Physicochemical Properties

This compound is a solid organic compound whose properties are foundational to its handling and reactivity in a laboratory setting.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 7509-11-7 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄ | [5] |

| Molecular Weight | 197.19 g/mol | |

| Appearance | Yellowish solid | - |

| Melting Point | 94-96 °C | - |

| Boiling Point | 317.7 °C | |

| Flash Point | 147.3 °C | [1] |

| Storage Temperature | 2°C - 8°C | [1] |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC | [1][4] |

| InChI | InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | [4][5] |

Core Synthetic Transformations

The strategic placement of the nitro, methyl, and two methoxy groups on the benzene ring makes this compound a versatile starting material for a variety of important chemical transformations.

Reduction of the Nitro Group

A primary and crucial reaction of this compound is the reduction of its nitro group to form 2-amino-4,5-dimethoxytoluene. This resulting aniline derivative is a key building block for the synthesis of various heterocyclic compounds. The reduction can be achieved using several methods, with the choice of reagent often depending on the desired selectivity and scale of the reaction.[6]

Commonly employed reducing agents for nitroarenes include:

-

Metal/Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this transformation.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on Carbon (Pd/C) or Platinum (Pt) is a clean and efficient method.

-

Other Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a catalyst like iron(II) chloride (FeCl₂), and sodium dithionite (Na₂S₂O₄) are also viable options.[6][7]

The general transformation is illustrated below:

Caption: Reduction of this compound.

Precursor to Indole Derivatives

This compound is a key starting material in the Leimgruber-Batcho indole synthesis. This process involves the condensation of the nitrotoluene with a dimethylformamide acetal to form an enamine, followed by reductive cyclization to yield the corresponding indole.

Specifically, it is used to synthesize trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene, a direct precursor to 5,6-dimethoxyindole.[8]

Caption: Synthesis of 5,6-Dimethoxyindole.

Synthesis of Benzazepine Scaffolds

This nitrotoluene derivative is instrumental in the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This benzazepine is a core intermediate in the production of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[9][10][11] The synthetic pathway, although multi-step, relies on the functionalities provided by this compound to construct the seven-membered heterocyclic ring fused to the dimethoxy-substituted benzene ring.

The overall synthetic logic is outlined in the workflow below:

Caption: Pathway to a key Ivabradine precursor.

Experimental Protocols

The following are detailed experimental methodologies for key transformations involving this compound.

Synthesis of trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene[8]

This procedure details the first step in the Leimgruber-Batcho synthesis of 5,6-dimethoxyindole starting from this compound.

-

Apparatus: A 1-liter, three-necked flask equipped with a thermometer, a 15-cm Vigreux column connected to a descending condenser with a receiver, and a nitrogen inlet.

-

Reagents:

-

This compound: 98.6 g

-

N,N-dimethylformamide (DMF): 500 ml

-

N,N-dimethylformamide dimethyl acetal (DMFDMA): 119 g

-

-

Procedure:

-

Charge the flask with this compound, N,N-dimethylformamide, and N,N-dimethylformamide dimethyl acetal.

-

Maintain the reaction temperature at 120°C for 42 hours under a nitrogen atmosphere.

-

After the reaction period, remove the volatile compounds by vacuum distillation at 25°C and 0.1 mm Hg.

-

The resulting solid residue is the crude trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene.

-

-

Purification: The crude product can be purified by recrystallization to yield a red solid.

-

Yield and Properties:

Product Yield Melting Point | trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene | - | 125-126 °C |

General Protocol for the Reduction of the Nitro Group (Catalytic Hydrogenation)

This protocol describes a general method for the reduction of a nitrotoluene to its corresponding aniline using catalytic hydrogenation.

-

Apparatus: A hydrogenation apparatus (e.g., Parr shaker) or a standard round-bottom flask with a balloon of hydrogen.

-

Reagents:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent in the reaction vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxytoluene.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Safety and Handling

This compound, like other nitroaromatic compounds, requires careful handling.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12][13][14] Work in a well-ventilated area, preferably a fume hood.[12][13]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][12]

Conclusion

This compound stands out as a highly valuable and versatile precursor in modern organic synthesis. Its utility is demonstrated in the efficient construction of complex heterocyclic systems that form the core of numerous pharmaceutical agents. The primary transformations—notably the reduction of the nitro group and its application in multi-step syntheses leading to indoles and benzazepines—underscore its strategic importance. The detailed protocols and safety information provided in this guide are intended to support researchers and drug development professionals in leveraging the full synthetic potential of this key building block.

References

- 1. This compound | 7509-11-7 | FD74747 [biosynth.com]

- 2. This compound | 7509-11-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]

- 9. EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 10. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 11. CN101607939B - Method for synthesizing 7, 8-dimethoxy-1, 3-dihydro-2H-3-benzazepin-2-ketone and application thereof - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to the Applications of 4,5-Dimethoxy-2-nitrotoluene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitrotoluene is a substituted aromatic nitro compound that serves as a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups—a nitro group ortho to a methyl group, and two methoxy groups on the phenyl ring—offer a rich platform for a variety of chemical transformations. This allows for the construction of diverse and complex molecular architectures with the potential for a range of biological activities. This technical guide provides an in-depth exploration of the potential applications of this compound in the synthesis of bioactive molecules, with a focus on cholinesterase inhibitors, antioxidants, and kinase inhibitors. The document details synthetic pathways, experimental protocols, quantitative biological data, and the signaling pathways associated with these applications.

Synthesis of Cholinesterase Inhibitors and Antioxidants

One of the most direct applications of the 4,5-dimethoxy-2-nitro functional group is in the synthesis of hydrazone derivatives, which have shown potential as dual-function agents for conditions like Alzheimer's disease by exhibiting both antioxidant and cholinesterase-inhibiting properties.

Synthetic Pathway

The synthesis of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives commences with the oxidation of the methyl group of a this compound precursor to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine. The resulting hydrazide is then condensed with various aromatic aldehydes to yield the target hydrazones.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazide

This procedure involves the refluxing of methyl 4,5-dimethoxy-2-nitrobenzoate with an excess of hydrazine monohydrate in absolute ethanol.

-

Dissolve methyl 4,5-dimethoxy-2-nitrobenzoate (1 equivalent) in absolute ethanol.

-

Add an excess of hydrazine monohydrate (e.g., 10 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from ethanol to yield 4,5-dimethoxy-2-nitrobenzohydrazide.

Protocol 2: Synthesis of Arylated Hydrazones

The synthesized hydrazide is condensed with various aromatic aldehydes to form the final products.

-

Dissolve 4,5-dimethoxy-2-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to obtain the pure arylated hydrazone.

Quantitative Data

A series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were evaluated for their antioxidant and cholinesterase inhibitory activities.[1]

Table 1: Antioxidant Activity of 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

| Compound | % Radical Scavenging (ORAC Assay at 10 µM) |

| 4a | >30% |

| 4d | >30% |

| 4e | >30% |

| 4f | >30% |

| 4g | >30% |

| Ascorbic Acid | ~30% |

| Resveratrol | Comparable to 4a, 4d, 4g |

| Trolox | Comparable to 4a, 4d, 4g |

Table 2: Cholinesterase Inhibition of 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

| Compound | % AChE Inhibition (at 2 µM) | % BuChE Inhibition (at 2 µM) |

| 4d | >10% | >10% |

Signaling Pathway

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enhances cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh). This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Synthesis of Kinase Inhibitors

The this compound scaffold can be elaborated into benzimidazole structures, which are privileged motifs in kinase inhibitor design. Specifically, derivatives can be synthesized to target kinases like c-Met, a receptor tyrosine kinase implicated in various cancers.

Synthetic Pathway

The key to this application is the conversion of this compound into 4,5-dimethoxy-1,2-phenylenediamine. This diamine can then be cyclized with various reagents to form the benzimidazole core, which is further functionalized to yield potent kinase inhibitors.

Experimental Protocols

Protocol 3: General Synthesis of 2-Substituted Benzimidazoles

This protocol outlines the condensation of an o-phenylenediamine with a carboxylic acid.

-

Mix 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) and a substituted benzoic acid (1 equivalent) in polyphosphoric acid (PPA).

-

Heat the mixture with stirring at 120-150 °C for 5 hours.

-

Cool the reaction mixture and quench with water.

-

Adjust the pH to 6 with a saturated sodium hydroxide solution.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain the 2-substituted benzimidazole.

Protocol 4: Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives

This is a representative final step in the synthesis of a c-Met inhibitor.

-

Mix 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriate substituted 2-phenyl-1H-benzo[d]imidazol-5-amine (1.2 equivalents) in isopropanol.

-

Stir the mixture at reflux for 5 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the solid residue by column chromatography on silica gel to yield the target c-Met inhibitor.

Quantitative Data

A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety, derived from a substituted o-phenylenediamine, were evaluated for their c-Met kinase inhibitory activity.

Table 3: c-Met Kinase Inhibitory Activity of Benzimidazole Derivatives

| Compound | R-group on Benzimidazole | c-Met IC₅₀ (µM) |

| 12a | 2-F-phenyl | 0.045 ± 0.005 |

| 12c | 4-F-phenyl | 0.038 ± 0.006 |

| 12f | 4-Cl-phenyl | 0.035 ± 0.004 |

| 12i | 3-I-phenyl | 0.032 ± 0.002 |

| 12n | 3-Br, 4-F-phenyl | 0.030 ± 0.008 |

| Cabozantinib (Control) | - | 0.025 ± 0.003 |

Signaling Pathway

The c-Met signaling pathway is crucial for cell proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers. The synthesized inhibitors block the ATP-binding site of the c-Met kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.

Potential Route to GPCR Ligands

The versatile benzimidazole core, accessible from this compound, is also a feature in some G-protein coupled receptor (GPCR) ligands. While a direct synthetic route from this compound to a specific GPCR ligand is not extensively documented in the literature, the established synthesis of the 4,5-dimethoxy-1,2-phenylenediamine intermediate opens a potential pathway to this class of therapeutic targets.

Proposed Application

Benzimidazole derivatives have been identified as ligands for various GPCRs, including metabotropic glutamate receptors (mGluRs). The synthetic route to the benzimidazole core, as outlined in the kinase inhibitor section, can be adapted to create libraries of compounds for screening against GPCR targets.

General GPCR Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Upon ligand binding, GPCRs activate intracellular G proteins, which in turn modulate the production of second messengers like cAMP and Ca²⁺, leading to a variety of cellular responses.

Conclusion

This compound is a highly functionalized and adaptable starting material for the synthesis of a range of medicinally relevant compounds. Its utility has been demonstrated in the creation of dual-action antioxidant and cholinesterase inhibitors. Furthermore, through a multi-step synthesis, it serves as a precursor to the benzimidazole scaffold, a key component of potent c-Met kinase inhibitors. While its application in the direct synthesis of GPCR ligands is an area for further exploration, the accessibility of key intermediates from this starting material suggests its potential in this domain as well. The synthetic pathways and biological data presented in this guide underscore the value of this compound as a core structure in modern drug discovery and development.

References

Technical Guide: Electrophilic Nitration of 4,5-Dimethoxy-2-nitrotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution fundamentally alters the electronic properties of the molecule and serves as a versatile handle for further functionalization, most notably its reduction to an amino group.

This technical guide provides an in-depth analysis of the reaction mechanism for the nitration of 4,5-dimethoxy-2-nitrotoluene. This substrate is a highly substituted aromatic ring, featuring both strongly activating methoxy groups and a deactivating nitro group. Understanding the interplay of these directing groups is critical for predicting the regiochemical outcome of the reaction. This document outlines the theoretical basis for the reaction mechanism, a detailed experimental protocol adapted from standard procedures for similar compounds, and a summary of representative quantitative data from related transformations.

Reaction Mechanism and Regioselectivity

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. The standard method for this transformation involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

Generation of the Electrophile

The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1]

Equation 1: Formation of the Nitronium Ion

HNO3+2H2SO4⇌NO2++H3O++2HSO4−Directing Effects and Regiochemical Outcome

The position of the incoming second nitro group is determined by the cumulative directing effects of the substituents already present on the toluene ring:

-

-CH₃ group (at C1): Weakly activating and ortho-, para-directing.

-

-NO₂ group (at C2): Strongly deactivating and meta-directing.

-

-OCH₃ groups (at C4 and C5): Strongly activating and ortho-, para-directing.

The powerful activating and directing influence of the two methoxy groups dominates the regioselectivity of the reaction. Let's analyze the available positions for substitution:

-

Position 3: This position is ortho to the C4-methoxy group but is sterically hindered by the adjacent nitro group at C2 and the methyl group at C1. The directing effect of the C2-nitro group would also be meta to this position, which is consistent.

-

Position 6: This position is ortho to the C5-methoxy group and meta to the C2-nitro group. It is significantly less sterically hindered than position 3.

Given the potent activating nature of the methoxy groups and the significant steric hindrance around position 3, the electrophilic attack by the nitronium ion is predicted to occur overwhelmingly at position 6 . The resulting product is therefore expected to be 4,5-dimethoxy-2,6-dinitrotoluene .

Mechanistic Steps

The mechanism proceeds in two primary steps following the formation of the nitronium ion:

-

Electrophilic Attack: The electron-rich aromatic ring, activated by the methoxy groups, attacks the nitronium ion (NO₂⁺). This attack, directed to the C6 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C6 position, restoring the aromaticity of the ring and yielding the final product, 4,5-dimethoxy-2,6-dinitrotoluene.

The diagram below, generated using DOT language, illustrates this mechanistic pathway.

Experimental Protocol

The following is a representative experimental protocol for the nitration of this compound. This procedure is adapted from standard protocols for the dinitration of toluene and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2]

Reagents and Equipment

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice (for cooling bath)

-

Sodium Chloride (for cooling bath)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Cyclohexane (or other suitable extraction solvent like Dichloromethane)

-

Anhydrous Sodium Sulfate

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel with pressure equalization

-

Internal thermometer

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of Nitrating Acid: In a flask, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid, while cooling in an ice bath.[2] Swirl gently to mix. Cool the resulting nitrating acid to approximately -5 °C using an ice-salt bath.[2]

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and a dropping funnel, dissolve 10.0 g of this compound in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid at the reaction temperature. Cool the flask to -10 °C in an ice-salt bath.[2]

-